N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenyl)quinoline-4-carboxamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using carboxylic acid derivatives and amines.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and nitriles.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Carboxamides: Other compounds in this class may include N-(2-phenylquinolin-4-yl)carboxamide and N-(2-methylquinolin-4-yl)carboxamide.
Oxazole Derivatives: Compounds like 5-methyl-1,2-oxazole and 3-phenyl-1,2-oxazole.
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H17N3O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H17N3O2/c1-13-7-3-4-8-15(13)19-12-17(16-9-5-6-10-18(16)22-19)21(25)23-20-11-14(2)26-24-20/h3-12H,1-2H3,(H,23,24,25) |
InChI Key |
XASUPINESJILNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC(=C4)C |
Origin of Product |
United States |
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